molecular formula C23H26N2O3S3 B13374882 3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one

3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13374882
M. Wt: 474.7 g/mol
InChI Key: CLCRSONCEYCKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines elements of benzothiophene, thiazole, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Conditions vary based on the specific substitution but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar benzothiophene structures but different functional groups.

    Thiazole derivatives: Compounds containing the thiazole ring with various substituents.

    Pyrimidine derivatives: Molecules with the pyrimidine core but different attached groups.

Uniqueness

3-{[(4-tert-butylphenyl)sulfonyl]methyl}-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of three distinct heterocyclic systems, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H26N2O3S3

Molecular Weight

474.7 g/mol

IUPAC Name

14-[(4-tert-butylphenyl)sulfonylmethyl]-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one

InChI

InChI=1S/C23H26N2O3S3/c1-23(2,3)14-8-10-16(11-9-14)31(27,28)13-15-12-29-22-24-20-19(21(26)25(15)22)17-6-4-5-7-18(17)30-20/h8-11,15H,4-7,12-13H2,1-3H3

InChI Key

CLCRSONCEYCKAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.